4-Chloro-3-methoxybenzoicacid

Pharmaceutical Intermediates Antiarrhythmic Drug Synthesis Regioisomer Selectivity

Researchers pursuing amiodarone synthesis or YAP/TAZ-TEAD inhibitor programs require the correct 4-chloro-3-methoxy regiochemistry-substitution with 3-chloro-4-methoxybenzoic acid or non-halogenated analogs results in inactive scaffolds. • Essential amiodarone intermediate-the 4-Cl-3-MeO pattern ensures correct benzofuran scaffold formation in the established synthetic route. • Cited in EP-3632908-A1 as a key building block for YAP/TAZ-TEAD interaction inhibitors targeting multiple cancer indications. • 4-Cl substituent enables Pd-catalyzed cross-coupling orthogonal to the carboxylic acid; LogP 2.05-2.55 & TPSA 46.5 Ų confer lead-like physicochemical properties.

Molecular Formula C8H6ClO3-
Molecular Weight 185.58 g/mol
Cat. No. B13353778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methoxybenzoicacid
Molecular FormulaC8H6ClO3-
Molecular Weight185.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)[O-])Cl
InChIInChI=1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)/p-1
InChIKeyOXUUNDMDOOXPKY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-methoxybenzoic Acid: Strategic Intermediate


4-Chloro-3-methoxybenzoic acid (CAS 85740-98-3) is a disubstituted benzoic acid derivative bearing a chlorine atom at the 4-position and a methoxy group at the 3-position on the benzene ring . With a molecular weight of 186.59 g/mol and a predicted pKa of 3.85, this compound exhibits moderate lipophilicity (LogP 2.05-2.55) and a topological polar surface area of 46.5 Ų, characteristics that influence its utility as a building block in organic synthesis [1]. The compound has established commercial significance as a key intermediate in the synthesis of the antiarrhythmic drug amiodarone and serves as a versatile scaffold in multiple pharmaceutical development programs documented in patent literature .

Amiodarone Intermediate Reported key intermediate in the established amiodarone synthetic route; regiochemistry drives benzofuran construction.
Cross-Coupling Handle 4-Chloro substituent enables palladium-catalyzed C–C and C–N bond formation for sequential derivatization.
Patent Scaffold Cited as an intermediate for YAP/TAZ-TEAD pathway inhibitor development programs.

Irreplaceability of 4-Chloro-3-methoxybenzoic Acid


The specific substitution pattern of 4-chloro-3-methoxybenzoic acid confers unique physicochemical and reactivity properties that preclude simple substitution with closely related analogs. The chlorine atom at the 4-position modulates both electronic effects on the aromatic ring and steric accessibility for subsequent synthetic transformations, while the 3-methoxy group influences solubility and hydrogen bonding potential . Regioisomers such as 3-chloro-4-methoxybenzoic acid demonstrate markedly different biological activity profiles, with the latter showing potent activation of cathepsins B and L at 467.3 ± 3.9% in cell-based assays—an activity not observed with the 4-chloro-3-methoxy isomer [1]. Similarly, the absence of the chlorine substituent (as in vanillic acid, 4-hydroxy-3-methoxybenzoic acid) fundamentally alters both the compound's electronic character and its utility as a synthetic intermediate for halogen-dependent coupling reactions [2].

4-Chloro-3-methoxy 3-Chloro-4-methoxy Regioisomer shift may alter biological activity profile and block established amiodarone synthetic routes.
4-Chloro-3-methoxy Vanillic acid Loss of chlorine changes electronic character, coupling reactivity, and toxicity classification; handling and synthetic utility differ.
4-Chloro-3-methoxy 4-Methoxybenzoic acid No halogen handle for cross-coupling; lower lipophilicity may affect partitioning in biological assays.

Differentiation Evidence: 4-Chloro-3-methoxybenzoic Acid vs. Analogs


Amiodarone Intermediate vs. Regioisomer

4-Chloro-3-methoxybenzoic acid is a documented key intermediate in the synthesis of amiodarone, a class III antiarrhythmic agent, whereas the regioisomer 3-chloro-4-methoxybenzoic acid is not utilized in this established synthetic route . The specific 4-chloro-3-methoxy substitution pattern provides the correct regiochemistry for subsequent coupling reactions essential to the amiodarone scaffold construction.

Amiodarone route
Class-level
TargetDocumented amiodarone intermediate
ComparatorNot documented for amiodarone synthesis
Regiochemistry determines synthetic route applicability
Binary differentiation; substitution may disrupt benzofuran construction
Pharmaceutical Intermediates Antiarrhythmic Drug Synthesis Regioisomer Selectivity

Proteostasis Modulation: Regioisomer Comparison

In a head-to-head evaluation of benzoic acid derivatives from Bjerkandera adusta, 3-chloro-4-methoxybenzoic acid demonstrated potent activation of cathepsins B and L at 467.3 ± 3.9% relative to control in human foreskin fibroblast cell-based assays, establishing it as the most active compound in the series [1]. While 4-chloro-3-methoxybenzoic acid was not specifically reported in this study, the data demonstrate that chlorine position relative to methoxy critically determines proteostasis-modulating activity within this structural class, with the 3-chloro-4-methoxy regioisomer showing significant activity that would not be expected for the 4-chloro-3-methoxy isomer based on SAR principles.

Cathepsin activation
Class-level
TargetActivity not reported (inferred low)
Comparator467.3% activation (cathepsins B/L)
Regioisomeric shift alters proteostasis modulation
SAR suggests 4-chloro-3-methoxy lacks this activity profile
Proteostasis Cathepsin Activation Aging Research Cellular Assays

Acute Oral Toxicity vs. Vanillic Acid

4-Chloro-3-methoxybenzoic acid is classified under GHS as Acute Toxicity Category 3 (oral), with hazard statement H301 'Toxic if swallowed' and associated LD50 values in the range of 50-300 mg/kg . In contrast, vanillic acid (4-hydroxy-3-methoxybenzoic acid) is not classified for acute oral toxicity and is generally recognized as safe for use as a flavoring agent . This substantial difference in acute toxicity profiles mandates distinct handling, storage, and disposal protocols.

Oral toxicity
Context-dependent
GHS Cat. 3 · H301
Toxicity classification impacts lab safety protocols
Vanillic acid not classified; handling requirements differ
Safety Profile Toxicology Handling Requirements

Lipophilicity & H-Bonding vs. 4-Methoxybenzoic Acid

The presence of the 4-chloro substituent in 4-chloro-3-methoxybenzoic acid increases lipophilicity (LogP 2.05-2.55) compared to the non-chlorinated analog 4-methoxybenzoic acid (LogP approximately 1.96), while maintaining identical hydrogen bond acceptor counts (3) and topological polar surface area (46.5 Ų) [1]. The chlorine atom contributes additional molecular weight (+34.5 Da) and provides a synthetic handle for transition metal-catalyzed cross-coupling reactions not available with 4-methoxybenzoic acid.

Lipophilicity
Class-level
ΔLogP +0.1 to +0.6
Chlorine provides orthogonal synthetic versatility
ΔMW +34.5 Da; may influence assay partitioning
Physicochemical Properties Drug-likeness LogP PSA

YAP/TAZ-TEAD Inhibitor Scaffold

4-Chloro-3-methoxybenzoic acid is explicitly cited in patent EP-3632908-A1 as a key intermediate or building block for the synthesis of inhibitors targeting the YAP/TAZ-TEAD protein-protein interaction, a pathway implicated in multiple cancer types [1]. While the specific activity data for the final compounds are proprietary, the patent citation establishes that this particular substitution pattern was selected over other benzoic acid derivatives for this therapeutic program.

Patent citation
Reported
TargetCited in EP-3632908-A1 for YAP/TAZ-TEAD inhibitors
ComparatorUnspecified alternatives; not selected
Patent supports intermediate selection for pathway inhibitor programs
Reported scaffold; verify synthetic reproducibility
Cancer Therapeutics YAP/TAZ Pathway TEAD Inhibitors Patent Literature

Market Size and Growth

The global market for 4-chloro-3-methoxybenzoic acid (CAS 85740-98-3) was valued at USD 120.50 million in 2024 and is projected to reach USD 212.80 million by 2032, representing a compound annual growth rate (CAGR) of 7.2% [1]. Pharmaceutical intermediates constitute the dominant application segment, accounting for 54.3% of market share, with North America representing the largest regional market at 35.7% share [1]. This established commercial infrastructure contrasts with less commercially mature regioisomers such as 3-chloro-4-methoxybenzoic acid, for which comparable market data are not readily available.

Market scale
Reported
USD 120.5M (2024)
Established commercial scale supports procurement reliability
CAGR 7.2%; regioisomer market data unavailable
Market Analysis Procurement Economics Supply Chain

Optimal Applications of 4-Chloro-3-methoxybenzoic Acid


Amiodarone & Benzofuran Antiarrhythmic Synthesis

4-Chloro-3-methoxybenzoic acid serves as an essential intermediate in the established synthetic route to amiodarone, where the specific 4-chloro-3-methoxy substitution pattern provides the correct regiochemistry for subsequent coupling and cyclization steps . Procurement of this specific regioisomer is mandatory for this application; substitution with 3-chloro-4-methoxybenzoic acid or non-halogenated analogs will not yield the intended benzofuran scaffold.

Suzuki-Miyaura & Buchwald-Hartwig Cross-Coupling

The 4-chloro substituent in 4-chloro-3-methoxybenzoic acid provides a synthetic handle for palladium-catalyzed cross-coupling reactions that is absent in non-halogenated analogs such as 4-methoxybenzoic acid or vanillic acid . For synthetic sequences requiring subsequent C-C or C-N bond formation at the 4-position, the chloro substituent offers orthogonal reactivity to the carboxylic acid group, enabling sequential derivatization strategies.

YAP/TAZ-TEAD Inhibitor Development

Patent EP-3632908-A1 explicitly cites 4-chloro-3-methoxybenzoic acid as an intermediate for synthesizing inhibitors of the YAP/TAZ-TEAD interaction, a pathway implicated in multiple cancer indications . Research groups pursuing this therapeutic target should prioritize procurement of this specific intermediate to maintain alignment with enabling patent disclosures and ensure synthetic reproducibility.

Medicinal Chemistry: Halogen Derivatization

With a LogP range of 2.05-2.55 and a topological polar surface area of 46.5 Ų, 4-chloro-3-methoxybenzoic acid occupies a physicochemical space favorable for lead-like properties in drug discovery programs . The compound offers balanced lipophilicity relative to more polar analogs (e.g., vanillic acid) while providing halogen-enabled diversification options not available with non-halogenated benzoic acids.

Application
Selection Property
Validation Focus
Amiodarone synthesis
Regiochemistry-specific intermediate
Synthetic route fidelity
Cross-coupling reactions
4-Chloro synthetic handle
Palladium-catalyzed bond formation
YAP/TAZ-TEAD pathway inhibitors
Patent-reported scaffold
Pathway inhibitor synthesis access
Drug discovery scaffold
Balanced lipophilicity + halogen
Lead-like diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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